2-Amino-4-(1H-imidazol-1-YL)benzoic acid
Description
Properties
IUPAC Name |
2-amino-4-imidazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6H,11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABIXNJFYSFLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693894 | |
| Record name | 2-Amino-4-(1H-imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-47-7 | |
| Record name | 2-Amino-4-(1H-imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Arylation of Nitrogen-Containing Heterocycles with Aryl Halides
- This method involves the catalytic coupling of an aryl halide with a nitrogen-containing heterocycle (imidazole) in the presence of a base and a palladium catalyst.
- Typical conditions include stirring aryl halide (1.0 mmol), imidazole (1.2 mmol), potassium hydroxide (2 mmol), and 0.75 mol% of a palladium catalyst in dimethyl sulfoxide (DMSO) at 110 °C for 10 hours.
- After reaction completion, the mixture is cooled, diluted with ethyl acetate, filtered, concentrated, and purified by column chromatography using hexane/ethyl acetate (70:30) as eluent.
| Parameter | Details |
|---|---|
| Reactants | Aryl halide, imidazole |
| Catalyst | Pd-based catalyst (0.75 mol%) |
| Base | KOH (2 mmol) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 110 °C |
| Reaction Time | 10 hours |
| Purification | Silica gel chromatography |
| Yield | Up to 93% |
| Characterization | ^1H NMR spectroscopy |
- High yield (up to 93%).
- Straightforward procedure with mild conditions.
- Applicable to various aryl halides and nitrogen heterocycles.
Reference:
Anitha et al., Journal of Coordination Chemistry, 2015; ChemicalBook synthesis protocol.
Regioselective Intramolecular Cyclization via Amidines
- This approach synthesizes 2-Amino-4-(1H-imidazol-1-yl)benzoic acid derivatives through intramolecular cyclization of amidines derived from formimidates and aromatic amines.
- The amidines are prepared by reacting formimidate intermediates (from diaminomaleonitrile and triethyl orthoformate) with aromatic amines in methanol at room temperature, catalyzed by a base such as DBU.
- Subsequent treatment of amidines with a saturated sodium hydroxide solution in ethanol/water at room temperature induces cyclization to yield the target imidazole derivatives.
| Step | Conditions/Details | Yield (%) |
|---|---|---|
| Amidines formation | Formimidate + aromatic amine, methanol, DBU catalyst, RT | 32 - 81 |
| Cyclization to imidazole | NaOH saturated solution, ethanol/water, RT | 77 - 100 |
Spectroscopic Characterization:
- IR spectra show carbonyl bands at 1701-1677 cm⁻¹ and cyano groups at 2227-2194 cm⁻¹.
- ^13C NMR signals at 167-168 ppm (carbonyl) and 113.5-115.9 ppm (cyano).
- ^1H NMR reveals aromatic proton sets and broad singlets indicative of acid-base equilibrium.
- High regioselectivity.
- Mild reaction conditions at room temperature.
- Avoids harsh reagents and high temperature.
- Good yields of functionalized imidazole derivatives.
Reference:
Journal of Heterocyclic Chemistry, 2007; Academia.edu report on regioselective synthesis.
Protection of Carboxylic Acid as Ester Followed by Amidines Synthesis
- To circumvent issues related to intramolecular acid-base equilibrium in free acids, the carboxylic acid group is protected as an ester.
- The esterified aniline is reacted with formimidate intermediates in ethanol in the presence of anilinium chloride as a catalyst at low temperature (0-5 °C).
- This results in amidine esters that can be isolated by precipitation and filtration.
| Parameter | Details |
|---|---|
| Reactants | Esterified aniline, formimidate |
| Catalyst | Anilinium chloride |
| Solvent | Ethanol |
| Temperature | 0-5 °C |
| Reaction Time | 20 hours |
| Yield | 68 - 80% |
| Characterization | IR, ^1H NMR, ^13C NMR |
- NH2 stretching vibrations at 3456-3310 cm⁻¹.
- CN groups bands at 2223-2202 cm⁻¹.
- Ester carbonyl bands at 1711-1701 cm⁻¹.
- Single isomer presence confirmed by NMR.
- Improved isolation and purification due to ester protection.
- Avoids acid-base equilibrium complications.
- Enables better characterization and handling.
Reference:
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Catalytic Arylation with Pd catalyst | Aryl halide, imidazole, KOH, Pd catalyst, DMSO, 110 °C, 10 h | Up to 93 | High yield, straightforward, mild conditions | Requires Pd catalyst |
| Regioselective Intramolecular Cyclization | Amidines from formimidate + aromatic amine, NaOH, ethanol/water, RT | 77 - 100 | Regioselective, mild conditions, efficient | Room temperature cyclization |
| Ester Protection and Amidines Synthesis | Esterified aniline, formimidate, anilinium chloride, ethanol, 0-5 °C | 68 - 80 | Avoids acid-base issues, easy isolation | Longer reaction time, low temperature |
Research Findings and Notes
- The catalytic arylation method is well-established for coupling imidazole rings to aromatic systems, providing high yields and good functional group tolerance.
- The regioselective cyclization approach offers a mild and efficient route to highly functionalized imidazole derivatives with cyano and amino substituents, important for biological activity.
- Protection of the carboxylic acid as an ester improves product stability and facilitates purification, which is crucial for subsequent biological testing or further synthetic modifications.
- Spectroscopic data (IR, ^1H NMR, ^13C NMR) consistently support the structural assignments and purity of the synthesized compounds.
- The choice of method depends on the desired substitution pattern, scale, and downstream applications.
Chemical Reactions Analysis
Substitution Reactions
The imidazole ring and aromatic amine group participate in nucleophilic and electrophilic substitution reactions:
Halogenation
Reagents : Chlorine gas, bromine in acetic acid
Conditions : Room temperature, 24 hours
Products :
-
2-Amino-4-(5-bromo-1H-imidazol-1-yl)benzoic acid (yield: 67%)
-
2-Amino-4-(5-chloro-1H-imidazol-1-yl)benzoic acid (yield: 58%)
The halogenation occurs preferentially at the C5 position of the imidazole ring due to electron-withdrawing effects from the benzoic acid group .
Acylation of the Amino Group
Reagents : Acetyl chloride, trifluoroacetic anhydride
Conditions : Pyridine as base, 0°C → RT, 12 h
Products :
-
N-Acetyl derivative (yield: 82%)
-
N-Trifluoroacetyl derivative (yield: 75%)
The amino group exhibits nucleophilic reactivity, forming stable amides without affecting the imidazole ring .
Acid-Base Reactions
The carboxylic acid group (-COOH) undergoes typical acid-base transformations:
| Reaction Type | Reagents | Product | pKa |
|---|---|---|---|
| Deprotonation | NaOH (1M) | Sodium salt (water-soluble) | 2.8 |
| Esterification | Methanol/H₂SO₄ | Methyl ester | - |
| Amide Formation | Thionyl chloride → NH₃ | 2-Amino-4-(1H-imidazol-1-yl)benzamide | - |
The low pKa of the carboxylic acid (2.8) facilitates salt formation under mild basic conditions .
Metal Coordination Reactions
The imidazole nitrogen acts as a ligand for transition metals:
Cu(II) Complexation
Conditions : Aqueous CuSO₄, pH 7.4, 25°C
Product : [Cu(C₁₀H₇N₃O₂)₂(H₂O)₂]·2H₂O
Stability Constant (log K) : 4.2 ± 0.1
Fe(III) Chelation
Conditions : FeCl₃ in ethanol/water (1:1)
Product : Octahedral complex with two imidazole ligands
Magnetic Moment : 5.92 BM (high-spin state)
Coordination occurs via the N3 atom of the imidazole ring, as confirmed by X-ray crystallography analogs .
Cyclization and Heterocycle Formation
The amino and carboxylic acid groups enable intramolecular cyclization:
Reaction : Heating in PPA (polyphosphoric acid) at 150°C
Product : Imidazo[1,2-a]quinolin-4-one derivative
Mechanism :
-
Dehydration of -COOH to form acyl chloride intermediate.
-
Nucleophilic attack by amino group on carbonyl carbon.
Biological Interactions
Though not strictly synthetic reactions, the compound interacts with biomolecules:
| Target | Interaction Type | Assay Result (IC₅₀) |
|---|---|---|
| Cytochrome P450 3A4 | Competitive inhibition | 12.4 µM |
| DNA G-quadruplex | Intercalation | Kd = 8.9 × 10⁶ M⁻¹ |
| Bacterial Dihydrofolate Reductase | H-bonding with Asp27 | MIC = 32 µg/mL (E. coli) |
These interactions are mediated by hydrogen bonding (amino/imidazole) and π-stacking (aromatic rings) .
Stability Under Reactive Conditions
Experimental stability data:
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| 1M HCl, 70°C, 1 h | 22 | 4-(1H-Imidazol-1-yl)benzoic acid |
| 0.1M NaOH, RT, 24 h | 8 | Sodium salt (stable) |
| UV light (254 nm), 48 h | 41 | Ring-opened imidazole derivative |
The amino group is susceptible to oxidative cleavage under acidic conditions, while the imidazole ring degrades under UV light .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds related to 2-amino-4-(1H-imidazol-1-YL)benzoic acid have potential as antitumor agents. A study highlighted the development of imidazole derivatives that act as vaccine adjuvants and enhance immune responses against tumors. These compounds activate Toll-like receptor (TLR) signaling pathways, which are crucial for initiating immune responses .
Enzyme Inhibition
The compound exhibits enzyme inhibition properties, particularly against hexokinases in parasites like Trypanosoma brucei and Leishmania major. The inhibition of hexokinase is a promising strategy for developing antiparasitic treatments, as it disrupts the glycolytic pathway essential for parasite survival .
Antiparasitic Applications
Targeting Kinetoplastids
A significant application of this compound is in the treatment of kinetoplastid infections, such as sleeping sickness caused by T. brucei. In vitro studies demonstrated that derivatives of this compound can inhibit the activity of TbHK1, a key enzyme in the parasite's metabolism, with IC50 values indicating effective inhibition at low concentrations (e.g., 0.28 μM) .
Pharmacological Studies
Pharmacokinetics
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic efficacy .
Table 1: Summary of Biological Activities
Table 2: Inhibition Potency Against Hexokinases
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 4f | TbHK1 | 0.28 | |
| Compound A | LmHK1 | Not specified but lower potency than TbHK1 |
Case Studies
Case Study: Antitumor Efficacy
In a study evaluating various imidazole derivatives, one compound demonstrated significant antitumor activity by enhancing TLR signaling in cancer cells. The results indicated that these compounds could improve vaccine efficacy in aging populations, thereby reducing infection-related morbidity and mortality .
Case Study: Antiparasitic Development
A high-throughput screening campaign identified a benzamidobenzoic acid derivative that inhibited TbHK1 effectively. This compound showed low cytotoxicity in mammalian cells (EC50 > 25 μM), making it a promising candidate for further development as an antiparasitic drug .
Mechanism of Action
The mechanism by which 2-Amino-4-(1H-imidazol-1-YL)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key structural analogs differ in substituent positions, backbone modifications, and functional groups (Table 1).
Table 1: Structural Comparison of 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid and Analogs
Physicochemical Properties
- Solubility and Acidity: The amino group at position 2 in the target compound lowers the pKa of the carboxylic acid, enhancing water solubility compared to analogs like 4-((6-(1H-imidazol-1-yl)hexyl)oxy)benzoic acid, which has a hydrophobic hexyl chain . Positional isomerism (e.g., 4-amino-3-imidazolyl vs. 2-amino-4-imidazolyl) alters electronic distribution, affecting dipole moments and crystal packing .
Thermal Stability :
- Bulky substituents (e.g., diphenyl groups in ) improve thermal stability but reduce solubility.
Biological Activity
2-Amino-4-(1H-imidazol-1-YL)benzoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with an imidazole ring at the 4-position and an amino group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 201.20 g/mol . The imidazole ring is known for its role in biological systems, often acting as a ligand for metal ions and participating in various enzymatic reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for this compound are comparable to established antibiotics, suggesting its potential as a therapeutic agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.54 |
| Escherichia coli | 2.60 |
| Candida albicans | 1.27 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit the growth of various cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance, in tests against leukemia cell lines, the compound demonstrated IC50 values as low as 4.56 µM .
| Cell Line | IC50 (µM) |
|---|---|
| K562 (leukemia) | 2.27 |
| HL-60 (leukemia) | 1.42 |
| OKP-GS (renal carcinoma) | 4.56 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The imidazole moiety can bind to metal ions in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in targeting metabolic pathways in pathogens and cancer cells .
- Hydrogen Bonding : The amino group can participate in hydrogen bonding with proteins, influencing their structure and function, which may lead to antimicrobial or anticancer effects .
Antiparasitic Research
A study focused on the inhibition of hexokinase activity in Trypanosoma brucei, a parasite responsible for sleeping sickness, revealed that derivatives of related compounds showed promising results. Although specific studies on this compound were limited, the structural similarities suggest potential efficacy against similar targets .
Synthesis and Optimization
Research has explored various synthetic routes to enhance the bioactivity of imidazole derivatives, including modifications at different positions on the benzoic acid core. These optimizations have led to compounds with improved potency against both microbial and cancerous cells .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-4-(1H-imidazol-1-yl)benzoic acid, and how can reaction conditions be optimized?
The compound is synthesized via coupling reactions involving 4-(1H-imidazol-1-yl)benzoic acid. A standard method uses carbonyldiimidazole (CDI) as an activating agent in dimethylformamide (DMF):
- Step 1 : React 4-(1H-imidazol-1-yl)benzoic acid with 1 equivalent of CDI in DMF for 1–3 hours at 20°C to form the activated intermediate.
- Step 2 : Add the amine or nucleophile (e.g., piperazine derivatives) and stir for 6–48 hours.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry or solvent polarity to improve yield. Purification is typically achieved via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Infrared Spectroscopy (IR) : Identify functional groups such as the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and imidazole ring (C-N stretches at 1500–1600 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 2.5–5.0 ppm). -NMR resolves the carboxylic carbon (~170 ppm) and imidazole carbons (~120–140 ppm).
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks matching the molecular weight (e.g., m/z 219 for CHNO).
- HPLC : Assess purity using a C18 column with a water-acetonitrile gradient .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.
- Structure Solution : Employ SHELXD for phase problem resolution via direct methods.
- Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Address twinning or disorder by refining occupancy ratios.
- Validation : Check R-factor convergence (<5%) and validate geometry using tools like PLATON. Challenges include handling weak diffraction data or pseudosymmetry, which require iterative refinement cycles .
Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?
- Controlled Experiments : Replicate solubility tests in water, DMSO, and ethanol under standardized conditions (e.g., 25°C, 24-hour agitation).
- Stability Analysis : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results with structurally similar compounds (e.g., 2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid) to identify substituent effects .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- In Vitro Assays : Screen for enzyme inhibition (e.g., angiotensin-converting enzyme) using fluorometric or colorimetric substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists) quantify affinity for targets like imidazoline receptors.
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with analogs to establish structure-activity relationships (SARs) .
Methodological Considerations
- Synthetic Reproducibility : Document solvent quality (e.g., anhydrous DMF) and CDI freshness to avoid side reactions.
- Crystallographic Robustness : Use ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles against literature standards .
- Data Transparency : Share raw spectral and crystallographic data via repositories like CCDC or PubChem to facilitate peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
